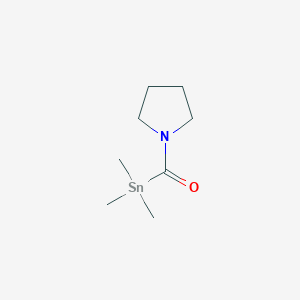![molecular formula C36H76NO3P B14312977 Dioctyl [18-(dimethylamino)octadecyl]phosphonate CAS No. 111803-44-2](/img/structure/B14312977.png)
Dioctyl [18-(dimethylamino)octadecyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl [18-(dimethylamino)octadecyl]phosphonate is a complex organic compound known for its unique chemical structure and versatile applications. This compound features a phosphonate group attached to a long-chain alkyl group with a dimethylamino functional group. Its structure allows it to interact with various biological and chemical systems, making it valuable in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl [18-(dimethylamino)octadecyl]phosphonate typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction can be carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate. Commonly, the process involves:
Reactants: Phosphonic acid, [18-(dimethylamino)octadecyl] alcohol, and octanol.
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Conditions: Refluxing the mixture at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of phosphonic acid and alcohols into the reactor.
Catalysis: Use of solid acid catalysts to facilitate the esterification.
Separation: Distillation to separate the product from unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl [18-(dimethylamino)octadecyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the dimethylamino group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
Dioctyl [18-(dimethylamino)octadecyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a surfactant in biochemical assays and cell culture studies.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Employed in the formulation of specialty chemicals, including lubricants and plasticizers.
Mécanisme D'action
The mechanism by which Dioctyl [18-(dimethylamino)octadecyl]phosphonate exerts its effects involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the dimethylamino group can interact with negatively charged sites on proteins and other biomolecules. This dual functionality enables it to modulate membrane properties and protein activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyl [18-(dimethylamino)octadecyl]phosphate
- Dioctyl [18-(dimethylamino)octadecyl]sulfate
- Dioctyl [18-(dimethylamino)octadecyl]carbamate
Uniqueness
Compared to similar compounds, Dioctyl [18-(dimethylamino)octadecyl]phosphonate is unique due to its phosphonate group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and versatility.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
111803-44-2 |
|---|---|
Formule moléculaire |
C36H76NO3P |
Poids moléculaire |
602.0 g/mol |
Nom IUPAC |
18-dioctoxyphosphoryl-N,N-dimethyloctadecan-1-amine |
InChI |
InChI=1S/C36H76NO3P/c1-5-7-9-11-26-30-34-39-41(38,40-35-31-27-12-10-8-6-2)36-32-28-24-22-20-18-16-14-13-15-17-19-21-23-25-29-33-37(3)4/h5-36H2,1-4H3 |
Clé InChI |
LEWLVQVJWQEABJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(CCCCCCCCCCCCCCCCCCN(C)C)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
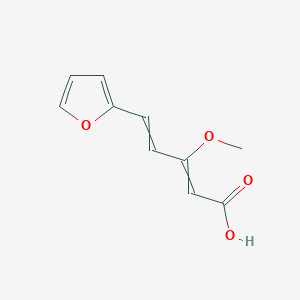
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
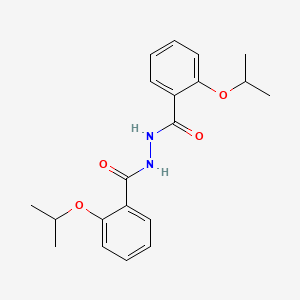
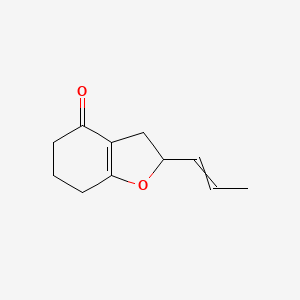
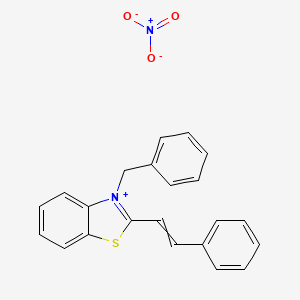
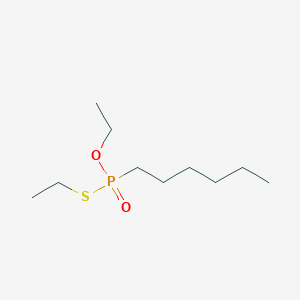

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)


